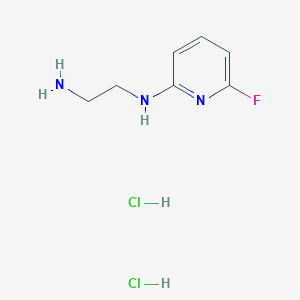

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3.2ClH/c8-6-2-1-3-7(11-6)10-5-4-9;;/h1-3H,4-5,9H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIFHRZMIUOABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 6-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Introduction to N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 228.1 g/mol. It has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride has been investigated for its potential role in developing new therapeutic agents. Its structural similarity to known pharmacophores allows it to be explored as a lead compound in drug discovery.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's cytotoxic effects in comparison to other platinum-based drugs. The results indicated that complexes formed with this ligand exhibited varying levels of cytotoxicity, suggesting potential as an anticancer agent .

Biochemical Applications

The compound acts as a ligand in coordination chemistry, particularly with transition metals. Its ability to bind with metals can lead to the formation of complexes that may have biological significance.

Case Study: DNA Binding Studies

Research has shown that ligands based on ethane-1,2-diamine can significantly influence the binding affinity of metal complexes to DNA. This property is crucial for developing new chemotherapeutic agents that target cancer cells by disrupting DNA replication .

Material Science

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride may also find applications in material science, particularly in the synthesis of functionalized polymers or nanomaterials that require specific chemical functionalities.

Example: Polymer Synthesis

The compound can be utilized as a building block for synthesizing polymers with enhanced properties such as increased thermal stability or improved mechanical strength.

Analytical Chemistry

The compound's unique structure allows it to serve as a standard or reference material in various analytical techniques, including chromatography and mass spectrometry.

Application: Mass Spectrometry

Due to its distinct molecular characteristics, N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride can be used to calibrate mass spectrometric analyses, ensuring accurate measurements of similar compounds.

Mechanism of Action

The mechanism of action of N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

N1-(6-Amino-4-methylpyridin-2-yl)ethane-1,2-diamine Derivatives ()

Compounds such as N1-{(±)-trans-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}ethane-1,2-diamine tetrahydrochloride (Compound 21) share the ethane-1,2-diamine core but differ in substituents. Key distinctions include:

- Substituent: A 6-amino-4-methylpyridin-2-yl group vs. the 6-fluoropyridin-2-yl group in the target compound.

- Salt Form : Tetrahydrochloride (4 HCl) vs. dihydrochloride (2 HCl), affecting solubility and crystallinity.

- Biological Implications: The amino and methyl groups in Compound 21 may introduce hydrogen-bonding and hydrophobic interactions, whereas fluorine in the target compound offers electronegativity and steric compactness .

N1-(Pyridin-2-yl)ethane-1,2-diamine ()

Used as an intermediate in synthesizing DPP-IV inhibitors, this compound lacks the 6-fluoro substitution.

Heterocyclic Variations: Thiazole, Quinoline, and Pyridazine Derivatives

N1-(4-Methyl-1,3-thiazol-2-yl)ethane-1,2-diamine Dihydrochloride ()

- Heterocycle : Thiazole (containing sulfur) vs. pyridine.

- Molecular Weight : 230.16 g/mol (vs. 155.17 g/mol for the target compound).

- Functional Impact : The sulfur atom in thiazole may enhance metal-binding capacity, relevant to enzyme inhibition or antimicrobial activity .

Quinoline-Based Analogues ()

Compounds like Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) feature a larger quinoline ring system.

- Structural Differences: Quinoline’s fused benzene-pyridine ring increases lipophilicity, favoring blood-brain barrier penetration (e.g., antimalarial applications).

- Substituent Effects : Chlorine at the 7-position vs. fluorine at the 6-position in the target compound; chlorine’s larger size and lower electronegativity may alter receptor binding .

N1-(6-Chloropyridazin-3-yl)ethane-1,2-diamine Dihydrochloride ()

- Heterocycle : Pyridazine (two adjacent nitrogen atoms) vs. pyridine.

- Halogen Position : Chlorine at the 6-position on pyridazine may confer distinct electronic effects compared to fluorine on pyridine .

Aromatic and Bulky Substituents

N1-(1-Naphthyl)ethane-1,2-diamine Dihydrochloride ()

- Substituent : Bulky naphthyl group vs. planar fluoropyridinyl.

N1-(4-Chlorobenzyl)-N2,N2-dimethyl-N1-(pyridin-2-yl)ethane-1,2-diamine Hydrochloride ()

- Structural Features : Incorporates a chlorobenzyl group and dimethylamine on the ethane-1,2-diamine chain.

- Functional Role : The chlorobenzyl group may enhance receptor selectivity, while dimethylation could reduce polarity .

Comparative Data Table

Biological Activity

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10Cl2FN3

- Molecular Weight : 228.1 g/mol

- CAS Number : 2172547-06-5

- Purity : ≥ 95%

This compound is characterized by the presence of a fluorinated pyridine moiety, which is often associated with enhanced biological activity in drug design.

The biological activity of N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease processes.

Potential Targets:

- Enzymatic Inhibition : Similar compounds have shown to inhibit enzymes like GABA aminotransferase, which is crucial in neurotransmitter regulation .

- Receptor Modulation : The fluoropyridine structure may enhance binding affinity to certain receptors, potentially modulating neurotransmitter activity.

Antimicrobial Activity

Recent studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives of pyridine and amine structures have been tested against various bacterial strains, showing promising results in inhibiting growth .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine | E. coli | 15 |

| N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine | S. aureus | 18 |

Cytotoxicity Assays

Cytotoxicity assays reveal that N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride has potential anticancer properties. Studies conducted on cancer cell lines indicate varying degrees of cytotoxic effects depending on the concentration and exposure time.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride showed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. The results indicated that it could mitigate oxidative stress and reduce neuronal cell death in vitro, suggesting its utility in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic methodologies for preparing N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride with high purity?

Methodological Answer:

- Step 1: Computational Pathway Optimization

Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates. This reduces trial-and-error experimentation . - Step 2: Controlled Experimental Validation

Conduct reactions under inert atmospheres (e.g., nitrogen) with precise temperature gradients. Monitor progress via in-situ spectroscopic techniques (e.g., HPLC or NMR) . - Step 3: Purification

Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel to isolate the dihydrochloride salt .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation:

Use H/C NMR and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. Compare experimental spectra with computational predictions . - Solubility and Stability:

Test solubility in water, ethanol, and DMSO under varying pH conditions. Assess thermal stability via thermogravimetric analysis (TGA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Pre-Experiment Training:

Complete 100% safety exams (e.g., chemical hygiene plans) covering emergency procedures for hygroscopic or reactive compounds . - Handling Practices:

Use fume hoods, nitrile gloves, and inert gas lines during synthesis. Store in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling enhance reaction yield and selectivity for derivatives of this compound?

Methodological Answer:

- Virtual Screening:

Simulate reaction pathways using software like Gaussian or ORCA to identify optimal catalysts (e.g., palladium complexes) and solvent systems . - Machine Learning Integration:

Train models on existing reaction datasets to predict regioselectivity in fluoropyridine functionalization .

Q. How can contradictions between experimental and computational data be systematically resolved?

Methodological Answer:

- Iterative Feedback Loops:

Reconcile discrepancies by refining computational models (e.g., adjusting basis sets in DFT) and repeating experiments under stricter controls (e.g., moisture-free conditions) . - Error Source Analysis:

Quantify uncertainties in computational enthalpy calculations (±5 kcal/mol) and experimental measurement errors (e.g., ±2% HPLC yield) .

Q. What advanced separation strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Membrane Technologies:

Use nanofiltration membranes with <300 Da molecular weight cutoffs to separate dihydrochloride salts from smaller byproducts . - Chromatographic Optimization:

Apply reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to resolve structurally similar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.